Gma edma

Description

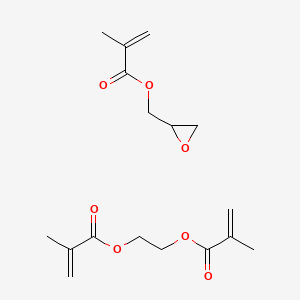

Overview of Methacrylate-Based Polymer Systems in Research

Methacrylate-based polymer systems are a broad and actively researched area within polymer chemistry. Polymers derived from methacrylate (B99206) monomers, such as methyl methacrylate (MMA), butyl methacrylate (BuMA), and glycidyl (B131873) methacrylate (GMA), are known for their diverse properties, including optical clarity, mechanical strength, and thermal stability. enpress-publisher.comacs.orgresearchgate.nettandfonline.com The ability to readily copolymerize methacrylates with other vinyl monomers allows for tailoring the properties of the resulting polymers for specific applications. This includes the creation of materials with enhanced flexibility, adhesion, or the incorporation of reactive functional groups. acs.orgmdpi.com The versatility of methacrylate polymerization techniques, including free radical polymerization, further contributes to their widespread use in academic and industrial research. rsc.org

Significance of GMA and EDMA as Monomeric Precursors in Polymer Chemistry

Glycidyl methacrylate (GMA) is a bifunctional monomer containing both a methacrylate group capable of polymerization and an epoxy (glycidyl) group. wikipedia.orgwikidata.orgfishersci.ca This epoxy group is highly reactive and can undergo a variety of ring-opening reactions with nucleophiles (such as amines, carboxylic acids, and thiols), allowing for post-polymerization modification and the introduction of additional functionalities onto the polymer backbone. rsc.orgscite.ai This makes GMA a crucial building block for creating functional polymers and reactive scaffolds. rsc.org

Ethylene (B1197577) glycol dimethacrylate (EDMA), on the other hand, is a crosslinking agent. ontosight.aifishersci.cafishersci.ca It contains two methacrylate groups, enabling it to participate in polymerization reactions from two different points on the molecule. acs.org The inclusion of EDMA in a polymerization mixture leads to the formation of a crosslinked, three-dimensional polymer network, which enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material. tandfonline.comresearchgate.net The degree of crosslinking can be controlled by varying the proportion of EDMA in the monomer mixture, allowing for tuning of the polymer's physical properties, including porosity. scielo.brscielo.brnih.gov

Scope of Academic Research on Poly(GMA-co-EDMA) Systems

Academic research on poly(GMA-co-EDMA) systems focuses on leveraging the unique attributes of both monomers. The presence of the epoxy groups from GMA provides sites for further chemical modification, enabling the creation of functionalized materials for various applications. nih.govresearchgate.net The crosslinked structure provided by EDMA offers mechanical integrity and porosity control, which is particularly relevant for applications requiring stable and well-defined polymeric supports. researchgate.netmdpi.com

Studies investigate the synthesis of these copolymers using different polymerization techniques, such as suspension polymerization, and explore the influence of reaction parameters (like diluents, monomer ratios, and crosslinker content) on the resulting polymer morphology, surface area, pore volume, and thermal properties. scielo.brscielo.brmdpi.comresearchgate.net Research findings highlight the ability to control the porous structure of poly(GMA-co-EDMA) copolymers by adjusting the synthesis conditions. scielo.brscielo.brresearchgate.net For example, studies have shown that the type and amount of diluent, as well as the proportion of EDMA, significantly impact the porosity and surface area of the resulting microspheres. scielo.brscielo.brresearchgate.net

Academic investigations also delve into the post-polymerization modification of poly(GMA-co-EDMA) to introduce specific functionalities for targeted applications. The reactive epoxy groups can be opened to attach various molecules, including biomolecules, for applications such as enzyme immobilization or chromatography. researchgate.netoup.com The thermal properties and swelling behavior of these copolymers in different solvents are also characterized to understand their potential performance in various environments. tandfonline.comtandfonline.com

While studies on the influence of synthesis parameters on the morphological characteristics of GMA-EDMA copolymers are noted as scarce, ongoing research aims to establish clear relationships between synthesis conditions and the resulting physical and chemical characteristics of these materials. scielo.brresearchgate.net This research contributes to the development of poly(GMA-co-EDMA) as versatile polymer supports for a range of scientific and technological applications. scielo.brresearchgate.netmdpi.com

Table: Properties of a Poly(GMA-co-EDMA) Copolymer Prepared under Specific Conditions

| Property | Value | Synthesis Conditions | Source |

| Surface Area | 260.4 m²/g | Cyclohexane (B81311) diluent, 80% EGDMA, 100% dilution degree | scielo.brscielo.brresearchgate.net |

| Pore Volume | 0.5 cm³/g | Cyclohexane diluent, 80% EGDMA, 100% dilution degree | scielo.brscielo.brresearchgate.net |

| Degradation Stages | Three | General observation for synthesized copolymers | scielo.brscielo.br |

Table: Optimized Synthesis Parameters for Poly(GMA-co-EDMA) Monoliths for Trypsin Nanoreactor Fabrication

| Parameter | Value | Outcome | Source |

| Porogen (2-octanol) | 8% | Adequate enzyme attachment sites, excellent permeability, good stability | oup.comnih.gov |

| GMA:EDMA Ratio | 20%:20% | Adequate enzyme attachment sites, excellent permeability, good stability | oup.comnih.gov |

| Polymerization Time | 5 hours | Adequate enzyme attachment sites, excellent permeability, good stability | oup.comnih.gov |

| Polymerization Temp | 60°C | Synthesis condition | oup.com |

| Initiator (AIBN) | 50 mg/mL | Synthesis condition | oup.com |

Structure

2D Structure

Properties

CAS No. |

31743-77-8 |

|---|---|

Molecular Formula |

C17H24O7 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4.C7H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-5(2)7(8)10-4-6-3-9-6/h1,3,5-6H2,2,4H3;6H,1,3-4H2,2H3 |

InChI Key |

BHHCZVFCISJWIX-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC1CO1 |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC1CO1 |

Synonyms |

GMA EDMA GMA-EDMA poly(glycidyl methacrylate-co-ethylene dimethacrylate) poly(GMA-co-EDMA) |

Origin of Product |

United States |

Synthesis Methodologies and Polymerization Mechanisms of Poly Gma Co Edma Copolymers

Free Radical Polymerization Techniques

Free radical polymerization is the cornerstone for synthesizing poly(GMA-co-EDMA). This method involves the generation of free radicals that initiate the polymerization of the vinyl groups in both the GMA monomer and the EDMA crosslinking agent. The choice of polymerization technique significantly influences the final properties of the copolymer, such as particle size, pore structure, and surface area.

Bulk polymerization of GMA and EDMA is a straightforward method where the reaction mixture consists of the monomers and a radical initiator, without the use of a solvent. This technique can produce monolithic polymer structures. The composition of the polymerization mixture, including the ratio of monomer to crosslinker and the type and concentration of porogens (solvents that create the porous structure), is critical in determining the final morphology of the monolith. For instance, the use of cyclohexanol (B46403) and 2-octanol (B43104) as porogens has been optimized to create monoliths with suitable permeability and a high number of enzyme attachment sites. oup.com

One study optimized a polymerization mixture containing 20% GMA, 20% EDMA, 52% cyclohexanol, and 8% 2-octanol, initiated by 50 mg/mL AIBN at 60°C for 5 hours. This formulation resulted in a monolithic support with excellent permeability and stability. oup.com The concentration of the porogen, 2-octanol, was found to directly influence the pore size and, consequently, the backpressure of the resulting monolithic column. oup.com

Table 1: Influence of Polymerization Time on Poly(GMA-co-EDMA) Monolith Formation

| Polymerization Time (hours) | Microscopic Observations |

|---|---|

| 2 | Initial polymer formation observed. |

| 3 | Increased polymer density. |

| 4 | Well-defined porous structure. |

| 5 | Stable monolithic structure achieved. |

Data derived from a study optimizing monolith formation for nanoreactor fabrication. oup.com

Suspension polymerization is a widely used technique to produce spherical beads of poly(GMA-co-EDMA). In this method, the organic phase, containing the monomers (GMA and EDMA), an initiator, and a porogen, is dispersed as droplets in an immiscible aqueous phase. scielo.brnih.gov The aqueous phase typically contains a stabilizer, such as polyvinyl alcohol (PVA), to prevent the droplets from coalescing. scielo.brresearchgate.net The size and porosity of the resulting beads can be controlled by several factors, including the stirring rate, the ratio of the organic to the aqueous phase, and the composition of the organic phase. scielo.brresearchgate.net

Research has shown that the type of diluent (porogen), the monomer composition, and the degree of dilution significantly influence the morphological characteristics of the resulting copolymers. scielo.br For example, using cyclohexane (B81311) as a diluent with a high EGDMA content (80%) and a high dilution degree (100%) resulted in a copolymer with a high surface area (260.4 m²/g) and pore volume (0.5 cm³/g). scielo.brresearchgate.net

Table 2: Effect of Synthesis Parameters on Poly(GMA-co-EDMA) Properties via Suspension Polymerization

| Parameter Varied | Observation | Resulting Property |

|---|---|---|

| Diluent Type | Cyclohexane led to more porous structures compared to other solvents. | Higher surface area and pore volume. scielo.brresearchgate.net |

| Monomer Composition | Higher EGDMA content increased porosity. | Increased crosslinking and pore formation. scielo.br |

| Dilution Degree | 100% dilution yielded higher porosity than 50%. | Enhanced pore structure development. scielo.br |

Seeded swelling polymerization is a multi-step technique used to produce monodisperse polymer particles with a controlled size. The process begins with the creation of uniform seed particles, typically made of polystyrene (PS), through dispersion polymerization. researchgate.net These seed particles are then swollen with the monomer (GMA), crosslinker (EDMA), and initiator. The final polymerization step is then initiated, often by raising the temperature, to form the final porous poly(GMA-co-EDMA) microspheres. researchgate.net This method allows for precise control over the final particle size and size distribution, which is advantageous for applications like chromatography. researchgate.net The presence of epoxy groups on the surface of these microspheres allows for further chemical modifications. researchgate.netresearchgate.net

Photopolymerization offers a rapid and spatially controllable method for synthesizing poly(GMA-co-EDMA) monoliths. This technique utilizes a photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization process. researchgate.netnih.gov The polymerization can be carried out in capillaries or chips, making it suitable for microfluidic applications. researchgate.net The properties of the resulting monolith are influenced by factors such as the UV light intensity, exposure time, and the concentration and type of photoinitiator. researchgate.netrsc.org For example, using a 370 nm UV-LED with a specific initiator resulted in a uniform, open-pore structure suitable for efficient mass transfer. researchgate.netresearchgate.net

Redox polymerization is initiated by a redox reaction that generates free radicals at lower temperatures than thermal initiators. This can be advantageous for polymerizing systems that are sensitive to heat. A common redox system involves a reducing agent and an oxidizing agent. For instance, a system of Fe²⁺-thioureadioxide-H₂O₂ has been used to polymerize GMA onto cotton fabric. researchgate.net In another approach, poly(glycidyl methacrylate-block-ethylene glycol) [P(GMA-b-EG)] was synthesized via redox polymerization using a cerium ammonium (B1175870) nitrate (B79036) catalyst with a polyethylene (B3416737) glycol (PEG) macroinitiator. dergipark.org.tr The polymerization conversion of GMA onto PEG reached 70 wt.%. dergipark.org.tr

Initiator Systems and Their Influence on Polymerization

The choice of initiator is a critical parameter in the free radical polymerization of GMA and EDMA, as it directly affects the initiation rate, polymerization kinetics, and the properties of the final polymer.

Commonly used thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). oup.comscielo.brmdpi.com These initiators decompose at specific temperatures to generate free radicals.

Azobisisobutyronitrile (AIBN) is frequently used due to its first-order decomposition kinetics and the fact that it does not induce significant chain transfer. nih.govscispace.com In the synthesis of poly(GMA-co-EDMA) monoliths, AIBN concentrations of around 1% (mol in relation to total monomers) or 5% (w/v) have been reported, with polymerization typically conducted at temperatures between 57°C and 70°C. oup.comscielo.brscielo.brnih.govnih.gov

Benzoyl Peroxide (BPO) is another common initiator that decomposes to form phenyl radicals. mdpi.comsyr.eduyoutube.com It is often used in suspension polymerization. mdpi.com The concentration of BPO can influence the degree of grafting and crosslinking in the polymer. ippi.ac.irsid.irthaiscience.info BPO can also be part of a redox initiation system, often paired with an amine, which allows for polymerization to occur at lower temperatures. researchgate.netresearchgate.net

The concentration of the initiator plays a crucial role. A higher initiator concentration generally leads to a higher polymerization rate due to the generation of more free radicals. thaiscience.info However, it can also result in the formation of polymers with lower molecular weight, as the growing chains have a higher probability of terminating. mdpi.com In the context of grafting reactions, increasing the initiator concentration can increase the grafting level but may also promote undesired side reactions like crosslinking. thaiscience.info

Table 3: Common Initiators for Poly(GMA-co-EDMA) Synthesis

| Initiator | Polymerization Type | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Bulk, Suspension, Solution | 57-70°C | Predictable decomposition rate, minimal chain transfer. oup.comscielo.brscielo.brnih.govnih.gov |

| Benzoyl Peroxide (BPO) | Suspension, Bulk | ~70-85°C | Can induce grafting and is used in redox systems. mdpi.comsyr.eduresearchgate.net |

| Photoinitiators (e.g., Darocur 1173) | Photopolymerization | Ambient | Initiated by UV light, allows for spatial control. nih.gov |

Role of Porogenic Solvents in Network Formation and Morphology

The formation of the porous network structure in poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), or poly(GMA-co-EDMA), is critically influenced by the porogenic solvent system used during polymerization. These solvents, also known as porogens or diluents, are non-reactive components that facilitate the creation of pores within the monolithic polymer structure. The selection of the porogen—its type and concentration—directly dictates the final morphology, including specific surface area, pore volume, and pore size distribution of the resulting copolymer.

The mechanism of pore formation is governed by a process known as polymerization-induced phase separation. As the copolymerization of GMA and EDMA proceeds, the growing polymer chains become insoluble in the porogenic solvent, leading to the formation of polymer-rich nuclei. These nuclei agglomerate to form microspheres, which then coalesce into the continuous, porous monolith. The porogenic solvent becomes trapped within the interstitial spaces of this structure, and its subsequent removal leaves behind the interconnected network of pores.

The thermodynamic quality of the porogenic solvent relative to the forming polymer is a determining factor in the final morphology. Porogens can be classified as "good" solvents or "poor" solvents (non-solvents) for the polymer chain.

Good Solvents: These solvents solvate the growing polymer chains effectively, delaying phase separation. This results in the formation of a more homogeneous network composed of smaller, highly crosslinked polymer globules. The consequence is a material with a larger specific surface area but smaller pores and lower pore volume. This process is often referred to as ν-induced syneresis. For instance, cyclohexanol, being a better solvent for the p(GMA-co-EDMA) polymer compared to toluene, tends to produce smaller pores. researchgate.net

Poor Solvents (Non-solvents): In the presence of a poor solvent, phase separation occurs much earlier in the polymerization process. This leads to the formation of larger polymer globules that are less solvated. The resulting structure consists of larger macropores, a higher pore volume, but a significantly reduced specific surface area. This mechanism is known as χ-induced syneresis. researchgate.net

A mixture of a good solvent and a poor solvent is often employed to precisely tailor the porous properties. For example, a mixture of cyclohexanol and decan-1-ol has been used as the pore-forming diluent. researchgate.net By adjusting the ratio of these solvents, researchers can fine-tune the porous architecture for specific applications. Studies have shown that the specific surface area of poly(GMA-co-EDMA) monoliths can range from 92 m²/g to 598 m²/g depending on the monomer composition and the porogenic system used. researchgate.net

The following table summarizes the effect of different porogenic solvents on the morphological properties of poly(GMA-co-EDMA) copolymers synthesized via suspension polymerization, with a monomer composition of 20% GMA and 80% EDMA.

| Porogenic Solvent | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |

| Cyclohexane | 260.4 | 0.50 | 76.8 |

| Toluene | 224.5 | 0.30 | 53.4 |

| Isooctane | 179.9 | 0.40 | 88.9 |

| Butanol | 10.6 | 0.03 | 113.2 |

Data compiled from studies on GMA-EGDMA copolymers. researchgate.netscielo.br

Kinetic Studies of GMA-EDMA Polymerization

The study of polymerization kinetics is essential for understanding the reaction mechanisms and controlling the final properties of poly(GMA-co-EDMA) copolymers. Kinetic analyses provide insights into reaction rates, conversion efficiencies, and the energy requirements of the polymerization process.

The free-radical copolymerization of multifunctional methacrylates like GMA and EDMA exhibits complex kinetic behavior. A characteristic feature is the autoacceleration effect, also known as the gel effect or Trommsdorff–Norrish effect. This phenomenon is observed as a significant increase in the polymerization rate and molecular weight at intermediate levels of monomer conversion. It arises from a decrease in the termination rate constant due to the increasing viscosity of the polymerization medium, which restricts the mobility of large polymer radicals. The smaller monomer molecules, however, can still diffuse to the active radical sites, allowing propagation to continue at a high rate. nist.gov

The rate of polymerization and the final double bond conversion are influenced by the monomer structure and composition. For instance, in related dimethacrylate systems, the polymerization of a viscous monomer like bis-GMA shows an immediate autoacceleration, with the maximum rate occurring before 6% of the double bonds have reacted. nist.gov

Differential Scanning Calorimetry (DSC) is a common technique used to study the reaction kinetics by monitoring the heat released during the exothermic polymerization reaction. The rate of heat flow is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total double bond conversion can be determined. Studies have shown that for thin films containing 10% GMA, about 75% of the methacrylate (B99206) double bonds undergo photoreaction. researchgate.net The final conversion is often limited by the vitrification of the system, where the polymer network becomes glassy, severely restricting molecular mobility and effectively halting the reaction.

The apparent activation energy (Ea) is a crucial kinetic parameter that represents the minimum energy required to initiate the polymerization reaction. It provides a measure of the temperature sensitivity of the reaction rate. For complex processes like the thermal degradation or synthesis of crosslinked polymers, isoconversional methods such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods are employed to determine the apparent activation energy as a function of conversion. researchgate.net

These methods analyze data from experiments conducted at different heating rates (e.g., using thermogravimetric analysis or DSC). A study on poly(GMA-co-EDMA) monoliths revealed that the degradation process is a complex, multi-step reaction rather than a single-step event, as indicated by the relationship between the apparent activation energy and the extent of conversion. researchgate.net The determination of Ea for the polymerization process itself helps in optimizing the temperature conditions to achieve desired reaction rates and polymer properties.

The rate of GMA-EDMA polymerization is highly dependent on several reaction conditions, including temperature, initiator concentration, and monomer concentration.

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration. nih.gov A higher concentration of the initiator (e.g., benzoyl peroxide or AIBN) generates a greater number of primary radicals, leading to a higher concentration of growing polymer chains and, consequently, a faster polymerization rate. nih.govmdpi.com This allows for shorter reaction times to achieve a given conversion.

Monomer Concentration: A higher monomer concentration can lead to an increased polymerization rate due to the greater availability of monomer units at the active sites of the growing polymer chains. cmu.edu However, it also increases the viscosity of the initial reaction mixture, which can influence the kinetics, particularly the onset of the gel effect.

Copolymerization with Auxiliary Monomers

The ratio of the functional monomer (GMA) to the crosslinking monomer (EDMA) is a fundamental parameter that profoundly affects the structure and properties of the final copolymer. By varying the GMA/EDMA molar ratio, it is possible to control the density of functional epoxy groups, the degree of crosslinking, and the porous morphology.

An increase in the proportion of the crosslinker, EDMA, generally leads to a more rigid and highly crosslinked network. This results in a polymer with a more developed porous structure, characterized by a higher specific surface area and larger pore volume. nih.gov Conversely, increasing the GMA content enhances the number of available epoxy functional groups for post-polymerization modification but can lead to a less developed porous structure with a lower surface area. scielo.br

Research has shown that an increase in the composition of either EDMA or GMA above 20% can significantly enhance the thermal stability of the resulting poly(GMA-co-EDMA) monoliths. researchgate.net The following table illustrates the impact of the GMA:EDMA molar ratio on the porous properties of the synthesized microspheres.

| Sample ID | GMA:EDMA Molar Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| GE3 | 1:0.35 | 43 | 0.19 | 17.7 |

| GE1 | 1:0.70 | 95 | 0.31 | 13.1 |

| GE2 | 1:1.40 | 132 | 0.43 | 13.0 |

Data adapted from a study on poly(GMA-co-EGDMA) beads. nih.gov

When copolymerizing GMA with other auxiliary monomers, such as fluoroalkyl methacrylates (FMA), the feed ratio of the comonomers influences the composition of the final copolymer. nih.gov Due to differences in monomer reactivity ratios, the composition of the resulting copolymer may not be identical to the initial monomer feed ratio. researchgate.net This is a critical consideration in industrial production where achieving a homogeneous copolymer composition is often a primary goal. researchgate.net

Structural Integration of Comonomers (e.g., Methyl Methacrylate, other dimethacrylates)

The binary copolymer structure of poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), or poly(GMA-co-EDMA), can be further modified through the introduction of a third comonomer to create a terpolymer. This structural integration allows for the fine-tuning of the material's properties to suit specific applications. The selection of the comonomer and its concentration in the polymerization mixture are critical factors that influence the final characteristics of the copolymer, such as surface chemistry, porosity, and mechanical stability.

Integration of Methyl Methacrylate (MMA)

Methyl methacrylate (MMA) is a common comonomer integrated into the poly(GMA-co-EDMA) backbone. Its inclusion aims to modulate the hydrophobicity and surface properties of the resulting polymer. The synthesis is typically a one-pot free-radical copolymerization involving GMA, EDMA, and MMA. scielo.brresearchgate.net The composition of the initial reaction mixture significantly impacts the structural characteristics of the final terpolymer, poly(GMA-co-EDMA-co-MMA). researchgate.net

Researchers have optimized the polymerization reaction parameters to achieve a uniform porous structure suitable for subsequent surface modification. scielo.brresearchgate.net The optimization involves adjusting the relative amounts of the three monomers (GMA, EDMA, and MMA) and the porogen, which is a solvent that helps create the porous structure during polymerization. researchgate.net

One study established optimized conditions for the synthesis of poly(GMA-co-EDMA-co-MMA) using 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) as the initiator and cyclohexanol as the porogen. scielo.brresearchgate.net The resulting copolymer exhibits a uniform morphology with continuous pores, a feature desirable for applications requiring high mass transfer efficiency. researchgate.net The successful incorporation of all three monomers into the polymer structure was confirmed using analytical techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. scielo.brresearchgate.net Characteristic spectral peaks confirm the presence of the glycidyl (B131873) group from GMA, the carbonyl group from the methacrylates, and the absence of C=C double bonds, indicating effective polymerization. researchgate.net

Table 1: Optimized Synthesis Parameters for Poly(GMA-co-EDMA-co-MMA)

This interactive table summarizes the optimized reaction conditions for the one-pot synthesis of the terpolymer as reported in scientific literature. scielo.brresearchgate.net

| Parameter | Value |

| Glycidyl Methacrylate (GMA) | 1.35 mL |

| Methyl Methacrylate (MMA) | 0.45 mL |

| Ethylene (B1197577) Glycol Dimethacrylate (EDMA) | 1.20 mL |

| Initiator (1,1'-Azobis(cyclohexanecarbonitrile)) | 33.9 mg |

| Porogen (Cyclohexanol) | 4.50 mL |

| Temperature | 57 °C |

Integration of Other Dimethacrylates

While EDMA is the most common cross-linking dimethacrylate used in this system, other dimethacrylates can also be structurally integrated. The principle of incorporating alternative dimethacrylates follows the same free-radical polymerization mechanism. The choice of a different dimethacrylate cross-linker can significantly alter the mechanical properties, rigidity, and swelling characteristics of the resulting copolymer network.

Polymer Network Architecture and Structural Characteristics

Crosslinking Density Determination and Control

Crosslinking density is a fundamental parameter defining the structural integrity and mechanical properties of a polymer network. In poly(GMA-co-EDMA), EDMA serves as the primary crosslinker, connecting different polymer chains through its two methacrylate (B99206) groups.

Factors Influencing Crosslink Density

The crosslinking density of poly(GMA-co-EDMA) is influenced by several factors during the polymerization process. A key factor is the ratio of monomers, specifically the proportion of the crosslinking monomer EDMA relative to GMA researchgate.netmdpi.com. Increasing the concentration of the crosslinker (EDMA) in the initial reaction mixture generally leads to a higher theoretical crosslink density scielo.brnih.gov. However, the actual or real crosslink density can be lower than the theoretical value due to factors such as incomplete conversion of monomer double bonds and the formation of intramolecular loops mdpi.comnih.gov. The degree of conversion (DC) of the methacrylate groups is crucial, as the crosslink density develops as these groups react nih.gov. Polymerization conditions such as temperature and the presence of initiators also play a role in the conversion and, consequently, the crosslink density nih.gov. Additionally, the composition and amount of porogen used during synthesis can indirectly influence crosslink density by affecting the polymerization kinetics and the extent of phase separation mdpi.com.

Quantitative Measurement Techniques for Crosslinking Density

Quantitative determination of crosslinking density in polymer networks like poly(GMA-co-EDMA) can be achieved through various techniques. Dynamic mechanical analysis (DMA) is commonly used to assess the viscoelastic properties of the polymer, and the crosslink density can be calculated from the rubbery plateau modulus in DMA measurements mdpi.comtainstruments.comdtic.mil. Swelling studies in suitable solvents, coupled with the application of the Flory-Rehner equation, provide another method to estimate crosslink density based on the polymer's equilibrium swelling behavior mdpi.comscielo.br. Solid-state NMR spectroscopy can also be employed to determine the degree of conversion of monomer double bonds, which is related to the crosslink density nih.gov. Dynamic micro-indentation methods are also being explored as potential techniques for measuring crosslink density dtic.mil.

Porous Structure Development and Morphology

A defining characteristic of many poly(GMA-co-EDMA) materials, especially those used in applications like chromatography and catalysis, is their porous structure. This porosity is typically created through polymerization-induced phase separation, which occurs when the growing polymer network becomes insoluble in the reaction mixture, often containing a porogen (pore-forming solvent) acs.org.

Morphological Features via Scanning Electron Microscopy (SEM)

Observations via SEM commonly reveal a porous structure with varying degrees of pore size and interconnectivity. scielo.brscielo.brrsc.orgresearchgate.netgoogle.comresearchgate.net The morphology can range from uniform structures with continuous pores, which are advantageous for efficient mass transfer, to more granular appearances, potentially arising from the nucleation and precipitation processes during polymerization. scielo.brrsc.orgresearchgate.net

Pore sizes in poly(GMA-co-EDMA) networks can span a broad range, encompassing both mesopores (typically less than 50 nm) and macropores (greater than 50 nm), with reported macropore sizes reaching several hundred nanometers. scielo.brrsc.orgresearchgate.netgoogle.comutm.mynih.govysu.am The distribution and size of these pores are significantly influenced by the synthesis parameters. For instance, studies have shown that the type and concentration of the porogen mixture play a critical role in determining the pore volume, pore size, and specific surface area. scielo.brmdpi.comreutlingen-university.denih.gov The ratio of GMA to EDMA monomers also impacts the resulting morphology and porosity. scielo.brmdpi.comreutlingen-university.denih.govgoogle.com

For poly(GMA-co-EDMA) microspheres, SEM is utilized to assess particle size and their size distribution, which are important characteristics for applications like chromatography. mdpi.comresearchgate.net Cross-sectional SEM can further reveal the internal pore structure of the polymer matrix. researchgate.net

Specific examples from research highlight the impact of synthesis conditions on morphology:

Copolymers synthesized with cyclohexane (B81311) as a diluent and a higher content of the crosslinker (EDGMA, which is EDMA) exhibited higher porosity compared to those prepared with a lower dilution degree and high GMA content. scielo.br

Macroporous P(GMA-EDMA) particles with pore sizes around 140–200 nm have been prepared using specific methods like the surfactant reverse micelles swelling method. ysu.am

The use of ternary porogen mixtures has enabled the creation of monoliths with hierarchical pore size distributions, including both mesopores and macropores. nih.gov

Templating techniques, such as using melt-blown polypropylene (B1209903) nanofibers, have been explored to achieve more uniform pore structures in GMA/EDMA monoliths. utm.my

Table 1 provides illustrative data on how synthesis parameters can influence the pore properties of GMA-EDMA copolymers, as observed through techniques including those complemented by SEM analysis.

| Synthesis Parameter Variation | Observed Morphological/Pore Feature | Source |

| Cyclohexane as diluent, 80% EGDMA, 100% dilution degree | Highest surface area (260.4 m²/g) and pore volume (0.5 cm³/g). scielo.br | scielo.br |

| Increased EDMA concentration (in a specific particle system) | Increase in number-average particle diameter (302 to 339 nm). researchgate.net | researchgate.net |

| Ternary porogen mixtures (PEG, dodecanol, dioxane) | Dual pore size distribution (60 nm mesopores, 550 nm macropores). nih.gov | nih.gov |

| Monomer:porogen ratio, GMA:EDMA ratio, Porogen composition | Significant influence on pore volume, pore size, specific surface area. mdpi.comreutlingen-university.denih.gov | mdpi.comreutlingen-university.denih.gov |

Network Structure-Property Relationships

The performance and utility of poly(GMA-co-EDMA) networks are intrinsically linked to their structural characteristics, particularly their porous architecture and the presence of reactive epoxy groups. scielo.brnih.govasianpubs.orgnih.govnih.gov

The porosity of the network, encompassing pore size, pore volume, and specific surface area, is a primary determinant of properties such as mass transfer efficiency and flow dynamics, especially in applications like liquid chromatography. nih.govscielo.brasianpubs.orggoogle.comnih.govnih.gov Materials with higher porosity and larger, well-interconnected pores facilitate better diffusion and convection, which is crucial for the separation of larger molecules. nih.govysu.am

The crosslinking density, controlled by the proportion of EDMA in the polymerization mixture, contributes to the mechanical stability and rigidity of the polymer network. asianpubs.org This mechanical strength is important for materials used as stationary phases in chromatography or as robust supports for immobilization.

A key feature of poly(GMA-co-EDMA) is the presence of epoxide rings from the GMA units. These epoxy groups are highly reactive and serve as versatile sites for post-polymerization functionalization. scielo.brnih.govscielo.brasianpubs.orgnih.govkpi.ua By reacting the epoxy groups with various ligands, the surface chemistry and properties of the polymer can be tailored for specific applications, such as:

Immobilization of biomolecules like enzymes (e.g., β-galactosidase, trypsin) or antibodies. asianpubs.orgoup.com

Creation of ion-exchange materials through reaction with amines or sulfites. nih.gov

Development of chelating sorbents for metal ion removal. nih.gov

The relationship between synthesis parameters and resulting properties has been investigated to optimize poly(GMA-co-EDMA) materials for specific uses. For example, studies have explored how varying the monomer-crosslinker ratio and porogen concentration affects not only the pore structure but also the permeability of monolithic columns, which in turn influences flow rate capabilities in chromatographic systems. nih.govoup.com

Table 2 illustrates some observed relationships between structural features and properties of poly(GMA-co-EDMA) networks.

| Structural Feature | Related Property / Application Context | Source |

| High porosity and large pore size | Improved mass transfer efficiency, better separation of large biomolecules. | scielo.brnih.govysu.am |

| Reactive epoxy groups | Amenable to functionalization for various applications (e.g., immobilization, ion exchange, chelation). | scielo.brnih.govscielo.brasianpubs.orgnih.govkpi.ua |

| Porous structure (pore volume, pore size) | Influences permeability and flow-through characteristics in monolithic columns. | nih.govoup.com |

| Crosslinking density (influenced by EDMA content) | Contributes to mechanical stability and rigidity. | asianpubs.org |

| Uniform, continuous pores (observed by SEM) | Suitable for efficient mass transfer. | scielo.brresearchgate.net |

Advanced Characterization of Poly Gma Co Edma Materials

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and functional groups present in the poly(GMA-co-EDMA) matrix. These techniques provide confirmation of successful polymerization and offer insights into the copolymer's composition.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

FTIR and ATR-FTIR spectroscopy are powerful tools for identifying the functional groups within the poly(GMA-co-EDMA) structure. The analysis confirms the presence of characteristic groups from both the glycidyl (B131873) methacrylate (B99206) (GMA) and ethylene (B1197577) glycol dimethacrylate (EDMA) monomers.

The FTIR spectrum of poly(GMA-co-EDMA) displays several key absorption bands. A prominent peak is consistently observed around 1720-1730 cm⁻¹ , which is attributed to the stretching vibration of the carbonyl group (C=O) in the ester linkages of the methacrylate backbone. researchgate.netresearchgate.netresearchgate.net The presence of C-H bonds in the polymer backbone and side chains is confirmed by stretching vibrations typically appearing in the 2900-3000 cm⁻¹ region. science.gov

Crucially, the successful incorporation of the GMA monomer is verified by the presence of characteristic peaks for the epoxy ring. These are typically observed as deformation bands at approximately 905-908 cm⁻¹ and 843-847 cm⁻¹ . researchgate.netresearchgate.net The C-O stretching vibration of the glycidyl group also contributes to the spectrum, often seen around 1151 cm⁻¹ . science.gov The absence of a significant peak around 1630-1640 cm⁻¹, which corresponds to the C=C vinyl group of the monomers, indicates a high degree of polymerization. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2950-3000 | C-H stretching | science.gov |

| ~1720-1730 | C=O stretching (ester) | researchgate.netresearchgate.netresearchgate.net |

| ~1147-1161 | C-O stretching | rsc.orgrsc.org |

| ~905-908 | Epoxy ring deformation | researchgate.netrsc.org |

| ~843-847 | Epoxy ring deformation | researchgate.netresearchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis, offering insights into the vibrational modes of the polymer's covalent bonds. The Raman spectrum of poly(GMA-co-EDMA) is characterized by signals corresponding to its methacrylate backbone and specific functional groups. Key peaks include those for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O-C stretching modes, and various C-H bending and stretching vibrations from the methyl and methylene (B1212753) groups. physicsopenlab.orgscielo.br The ν(C–O–C) stretching mode is often observed around 812 cm⁻¹. physicsopenlab.org Analysis by Raman spectroscopy can confirm the covalent bonding of functional molecules to the copolymer surface by observing changes in the intensity or position of characteristic peaks. researchgate.net

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~1730 | ν(C=O) stretching | physicsopenlab.org |

| ~1452 | δa(C-H) of α-CH₃ and/or O-CH₃ | physicsopenlab.org |

| ~812 | ν(C-O-C) stretching | physicsopenlab.org |

| ~600 | ν(C-COO) and νs(C-C-O) | physicsopenlab.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable technique for obtaining detailed structural information about the poly(GMA-co-EDMA) copolymer at the atomic level.

¹H NMR spectra provide information on the proton environments within the polymer. The characteristic signals for the epoxy group of the GMA unit appear as multiplets typically in the range of 2.6 to 3.3 ppm . researchgate.netscience.gov Protons of the methylene group in the ester side chain of GMA (-COOCH₂-) are observed around 3.8 and 4.3 ppm . researchgate.net The broad signals corresponding to the polymer backbone methylene groups and the methyl protons of the methacrylate units typically appear at higher fields, between 0.8 and 2.2 ppm . researchgate.netscience.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is typically found downfield, around 177.0 ppm . researchgate.net The carbons of the epoxy ring in the GMA units show characteristic signals at approximately 44.7 ppm (methylene, -CH₂) and 48.8 ppm (methine, -CH) . researchgate.net The carbon of the quaternary α-carbon in the polymer backbone appears around 45.5 ppm , while the methyleneoxy carbon of the GMA unit is observed at about 65.8 ppm . researchgate.net

| Chemical Shift (ppm) | Nucleus | Assignment | Reference |

| ~0.8 - 2.2 | ¹H | Polymer backbone (-CH₂-) and α-methyl (-CH₃) protons | researchgate.netscience.gov |

| ~2.6 - 3.3 | ¹H | Epoxy group protons | researchgate.netscience.gov |

| ~3.8, ~4.3 | ¹H | Methylene protons of GMA ester group (-COOCH₂-) | researchgate.net |

| ~44.7 | ¹³C | Epoxy methylene carbon (-CH₂ in epoxy) | researchgate.net |

| ~45.5 | ¹³C | Quaternary backbone carbon | researchgate.net |

| ~48.8 | ¹³C | Epoxy methine carbon (-CH in epoxy) | researchgate.net |

| ~65.8 | ¹³C | Methyleneoxy carbon of GMA (-OCH₂-) | researchgate.net |

| ~177.0 | ¹³C | Carbonyl carbon (C=O) | researchgate.net |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are critical for determining the operational limits and stability of poly(GMA-co-EDMA) materials. They measure changes in the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Stages

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. For poly(GMA-co-EDMA), TGA curves reveal its thermal stability and decomposition profile. The degradation of poly(GMA-co-EDMA) monoliths typically occurs in multiple stages. nih.gov

The initial weight loss, often observed below 200°C, is generally attributed to the evaporation of residual moisture or solvents. The primary decomposition of the copolymer itself occurs at higher temperatures. For instance, one study reported an initial degradation temperature for a poly(EDMA-co-GMA) monolith at 196.0°C. chemicalbook.com Other reports indicate that significant thermal decomposition begins over 355°C. science.gov The exact degradation temperatures and the number of stages can be influenced by the monomer ratio and the crosslinking density. nih.govresearchgate.net Generally, the material is considered thermally stable for applications below 100°C. science.gov

| Temperature Range | Event | Reference |

| < 200°C | Evaporation of volatiles | science.gov |

| 196°C - 250°C | Onset of polymer degradation | chemicalbook.comresearchgate.net |

| > 350°C | Major decomposition of polymer backbone | science.govnih.gov |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For amorphous or semi-crystalline polymers like poly(GMA-co-EDMA), DSC is particularly useful for determining the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

DSC analysis of poly(GMA-co-EDMA) typically shows a single glass transition temperature, indicating a homogenous copolymer structure. researchgate.net The specific value of the Tg can vary depending on the composition and crosslink density of the copolymer. For example, a poly(GMA-b-EG) block copolymer was reported to have a Tg of 28°C. DSC can also reveal other thermal events, such as exothermic peaks related to curing or polymerization reactions and endothermic peaks associated with melting or degradation.

Rheological Properties and Viscoelastic Behavior

The rheological and viscoelastic properties of Poly(GMA-co-EDMA) materials are critical for understanding their mechanical performance under different conditions, including stress, strain, and temperature. These properties are intrinsically linked to the polymer network's architecture, such as crosslink density and chain mobility.

Dynamic Mechanical Analysis (DMA) for Modulus and Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic behavior of polymers. It involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ). The storage modulus represents the elastic portion of the viscoelastic response, indicating the material's ability to store energy. The loss modulus signifies the viscous portion, representing the energy dissipated as heat.

For crosslinked polymers like Poly(GMA-co-EDMA), DMA curves typically show a glassy region at low temperatures, characterized by a high storage modulus, a glass transition region where the modulus drops significantly, and a rubbery plateau region at higher temperatures, where the modulus is lower but stable due to the crosslinked network.

Illustrative DMA Data for Poly(methacrylate) Systems

The following table, based on trends observed in related crosslinked methacrylate polymers, illustrates the expected influence of crosslinker concentration on the viscoelastic properties.

| Crosslinker Content (% EDMA) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at Tg+40°C (MPa) |

| 10 | 110 | 20 |

| 20 | 125 | 50 |

| 40 | 140 | 100 |

| 60 | 160 | 180 |

Note: This data is illustrative and intended to show general trends.

Viscosity and Flow Behavior of Monomer/Polymer Systems

The viscosity of the initial monomer mixture and its evolution during polymerization are crucial parameters that influence the final morphology and properties of the Poly(GMA-co-EDMA) material, particularly in the synthesis of porous monoliths and microspheres.

The initial viscosity of the monomer mixture, consisting of glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EDMA), is relatively low. However, as polymerization proceeds, the viscosity increases significantly due to the formation of polymer chains and crosslinks. This process, known as the Trommsdorff-Norrish effect or gel effect, is characterized by a rapid increase in polymerization rate and viscosity as the termination reactions are hindered by the increasing viscosity of the medium.

The flow behavior of the polymerizing system is complex and transitions from a low-viscosity liquid to a solid, crosslinked network. The rate of viscosity increase is dependent on several factors, including the monomer-to-crosslinker ratio, the initiator concentration, and the polymerization temperature. A higher concentration of the difunctional crosslinker (EDMA) will lead to an earlier onset of the gel effect and a more rapid increase in viscosity.

Factors Influencing Viscosity During Polymerization

| Parameter | Effect on Viscosity |

| Increasing EDMA concentration | Increases the rate of viscosity build-up and the final network stiffness. |

| Increasing initiator concentration | Leads to a faster initiation of polymerization and a more rapid increase in viscosity. |

| Increasing polymerization temperature | Accelerates the polymerization rate, leading to a faster increase in viscosity. |

Porosimetry and Nitrogen Sorption Analysis

The porous architecture of Poly(GMA-co-EDMA) materials is a key feature for many of their applications, such as in chromatography and as solid supports. Porosimetry and nitrogen sorption analysis are standard techniques to characterize this porous structure, providing information on the specific surface area, pore volume, and pore size distribution.

The porous properties of Poly(GMA-co-EDMA) are typically introduced during the polymerization process by including a porogenic solvent in the monomer mixture. The type and amount of porogen, as well as the monomer-to-crosslinker ratio, are critical parameters that dictate the final porous structure.

Nitrogen sorption analysis, based on the Brunauer-Emmett-Teller (BET) theory for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution, reveals that Poly(GMA-co-EDMA) materials can be synthesized with a wide range of specific surface areas and pore volumes. Research has shown that the choice of porogen has a significant impact. For example, using a "good" solvent for the polymer chains tends to result in smaller pores and a more homogeneous network, while a "poor" solvent leads to earlier phase separation and the formation of larger pores and a more heterogeneous structure.

Porosity Data for Poly(GMA-co-EDMA) Synthesized with Different Porogens

| Porogen System | GMA:EDMA Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Toluene | 40:60 | 150 | 0.85 | 22.7 |

| Cyclohexanol (B46403) | 40:60 | 250 | 1.20 | 19.2 |

| Dodecanol | 40:60 | 180 | 1.05 | 23.3 |

| Toluene/Dodecanol (1:1) | 40:60 | 210 | 1.10 | 21.0 |

Influence of Monomer Composition on Porosity of Poly(GMA-co-EDMA) with Cyclohexanol as Porogen

| GMA:EDMA Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| 20:80 | 320 | 1.50 | 18.8 |

| 40:60 | 250 | 1.20 | 19.2 |

| 60:40 | 180 | 0.90 | 20.0 |

| 80:20 | 90 | 0.50 | 22.2 |

These tables demonstrate that by careful selection of the synthesis parameters, particularly the porogen and the monomer composition, the porous properties of Poly(GMA-co-EDMA) materials can be tailored to meet the requirements of specific applications.

Chemical Modification and Functionalization of Poly Gma Co Edma Materials

Reactivity of Epoxy Groups in GMA Units

The cornerstone of poly(GMA-co-EDMA)'s utility is the pendant epoxy (or oxirane) group provided by the glycidyl (B131873) methacrylate (B99206) (GMA) monomer. This three-membered ring is highly strained and, consequently, susceptible to nucleophilic attack, which leads to the opening of the ring. This inherent reactivity makes the functionalization of the polymer matrix straightforward and efficient.

The ring-opening reaction can proceed under a variety of conditions and can be catalyzed by both acids and bases. This versatility allows for the covalent attachment of a wide range of functional molecules containing nucleophilic moieties such as amines, hydroxyls, thiols, and carboxyl groups. The ease with which these epoxy groups can be converted into other functionalities makes poly(GMA-co-EDMA) an adaptable and powerful reactive scaffold in materials science.

Post-Polymerization Functionalization Reactions

The most common strategy for tailoring the properties of poly(GMA-co-EDMA) is through post-polymerization modification. This approach utilizes the accessible epoxy groups on the surface and within the pores of the pre-formed polymer matrix as reactive handles for subsequent chemical transformations.

Nucleophilic ring-opening is the most fundamental and widely used modification reaction for poly(GMA-co-EDMA). This reaction allows for the introduction of a diverse set of chemical functionalities.

Amines : A variety of primary and secondary amines, including diamines and polyamines like ethylenediamine, diethylenetriamine, and 1,6-diaminohexane, readily react with the epoxy groups. This reaction creates a stable carbon-nitrogen bond and introduces amino groups onto the polymer surface, simultaneously generating a hydroxyl group. These amino-functionalized materials are extensively used as ion-exchange resins and for the covalent immobilization of biomolecules.

Thiols : Molecules containing sulfhydryl (thiol) groups are potent nucleophiles that react efficiently with epoxides to form a thioether linkage. This thiol-epoxy "click" reaction is highly selective and proceeds under mild conditions. A notable application is the functionalization of the polymer with cysteine-containing peptides, which can be achieved directly or through a multi-step process involving other click chemistry reactions.

Hydroxyls and Hydrolysis : The epoxy ring can be hydrolyzed under acidic or basic conditions to yield vicinal diols (two adjacent hydroxyl groups). This transformation significantly increases the hydrophilicity of the material, which is crucial for applications in aqueous environments to minimize non-specific protein adsorption. Alcohols and phenols can also act as nucleophiles to introduce alkoxy and phenoxy groups, respectively.

The following table summarizes common nucleophilic ring-opening reactions.

| Nucleophile Class | Specific Example(s) | Resulting Functional Group | Key Application Area |

| Amines | Ethylenediamine, Diethylenetriamine | Amino and Hydroxyl Groups | Ion Exchange, Bioconjugation |

| Thiols | Cysteine, Thioglycerol | Thioether and Hydroxyl Groups | Bio-functionalization, Affinity Media |

| Hydroxyls | Water (Hydrolysis), Alcohols | Diol, Ether, and Hydroxyl Groups | Hydrophilization, Chromatography |

| Carboxyls | Iminodiacetic Acid, 9-Anthracene Carboxylic Acid | Ester and Hydroxyl Groups | Chelating Resins, Specialty Polymers |

| Other | Sodium Sulfite, Azides | Sulfonic Acid, Azide Groups | Ion Exchange, Click Chemistry Precursor |

This table is generated based on information from multiple sources.

Graft copolymerization is another powerful technique to modify the properties of poly(GMA-co-EDMA). This method involves the growth of new polymer chains from the existing polymer backbone, creating a "grafted" structure. This can be achieved by initiating polymerization from active sites on the poly(GMA-co-EDMA) surface.

Conversely, a common strategy involves grafting GMA onto other polymer substrates, such as polypropylene (B1209903), polyethylene (B3416737), or polyvinylidene fluoride (B91410) (PVDF), to impart the reactivity of the epoxy group onto these materials. For instance, radiation-induced graft polymerization of GMA and EDMA onto PVDF membranes has been used to transform the hydrophobic surface into a hydrophilic one. This approach leverages the versatility of GMA to functionalize otherwise inert polymer surfaces.

The accessible surface of poly(GMA-co-EDMA) can be modified with complex molecules to create highly specific functionalities.

Macrocyclic Systems : Macrocycles like resorcinarenes and macrocyclic polyamines have been successfully immobilized on poly(GMA-co-EDMA) materials. The modification typically occurs through the reaction of hydroxyl or amine groups on the macrocycle with the polymer's epoxy groups. For example, tetra(p-hydroxyphenyl)resorcinarene has been chemically bound to a GMA-based copolymer in a basic medium, with research indicating a maximum fixation of 95%. Such modified surfaces show potential as selective sorbents and stationary phases in chromatography.

Peptides : Specific peptides can be covalently attached to the poly(GMA-co-EDMA) matrix to develop materials for immunoaffinity applications. One successful strategy involves a two-step process: first, the epoxy group is reacted with 6-maleimidohexanoic acid to introduce a maleimide (B117702) function. Subsequently, a peptide containing a terminal cysteine residue is attached via a highly selective Michael addition reaction between the thiol group of the cysteine and the surface maleimide group. This method allows for the creation of materials that can selectively capture specific antibodies.

Development of Functionalized Material Surfaces

The ultimate goal of these chemical modifications is the development of materials with precisely controlled surface properties for targeted applications. By selecting the appropriate functionalization reaction, generic poly(GMA-co-EDMA) beads or monoliths can be transformed into a variety of specialized materials:

Chromatographic Media : Introducing ion-exchange groups (e.g., sulfonic acid, diethylamino) or chiral selectors creates stationary phases for analytical and preparative separations.

Biocatalyst Supports : The surface can be activated to covalently immobilize enzymes, enhancing their stability and enabling their reuse.

Affinity Sorbents : Attaching specific ligands, such as peptides or metal-chelating agents like iminodiacetic acid, allows for the selective capture of target biomolecules or metal ions.

The success and extent of functionalization can be confirmed and quantified using various analytical techniques. Infrared (IR) spectroscopy is used to identify the presence of new functional groups, while elemental analysis can determine the amount of an element (like nitrogen in amines) incorporated into the material.

Impact of Modification on Material Properties (e.g., wettability, surface chemistry)

Chemical modification has a profound impact on the physicochemical properties of the poly(GMA-co-EDMA) material, particularly its surface chemistry and wettability.

Wettability : The hydrophilicity or hydrophobicity of the surface can be precisely controlled. As mentioned, hydrolyzing the native epoxy groups to diols renders the surface more hydrophilic. Conversely, copolymerizing GMA with fluoroalkyl methacrylates can produce superhydrophobic surfaces with high water contact angles. Grafting GMA onto hydrophobic polymers like PTFE has been shown to decrease the water contact angle, indicating an increase in hydrophilicity. This control over wettability is critical for managing interactions in both aqueous and organic environments.

Surface Chemistry : Post-polymerization modification fundamentally alters the chemical nature of the material's surface. An epoxy-functional surface is relatively neutral and reactive towards nucleophiles. After modification with amines, the surface becomes basic and positively charged at low pH, suitable for anion exchange. Modification with sulfonic acid groups creates a strongly acidic cation exchanger. The introduction of specific peptides or enzymes imparts biological activity and specificity to the previously inert material. This change in surface chemistry dictates the material's interaction with its environment, enabling its function as a selective sorbent, catalyst, or chromatographic stationary phase.

The table below illustrates the effect of specific modifications on the material's surface properties.

| Modification Reaction | Starting Material | Resulting Surface | Change in Property |

| Hydrolysis of epoxy groups | Poly(GMA-co-EDMA) | Diol-functionalized | Increased hydrophilicity, reduced non-specific protein binding |

| Reaction with ethylenediamine | Poly(GMA-co-EDMA) | Amino-functionalized | Introduction of basic sites, increased sorption capacity for Cu(II) ions |

| Grafting with GMA | PTFE film | PTFE-g-GMA | Decreased water contact angle from 108° to 74.6°, increased hydrophilicity |

| Copolymerization with Fluoroalkyl Methacrylate | Textured Aluminum | Poly(TEMA-co-GMA) coating | Creation of superhydrophobic surface with contact angles up to 168° |

| Immobilization of Lipozyme | PEGDMA/APTES | PEGDMA/APTES@LPZM | Increased nicotine (B1678760) adsorption capacity from 8.1 to 17.3 mg/g |

Degradation Mechanisms of Poly Gma Co Edma Based Materials Non Biological Context

Thermal Degradation Pathways and Products

Thermal degradation of poly(GMA-co-EDMA) copolymers typically occurs in multiple stages, as observed through techniques like thermogravimetric analysis (TGA). Studies indicate that the thermal stability is relatively high, with initial decomposition temperatures often observed above 200 °C. For instance, synthesized poly(GMA-co-EGDMA) microspheres showed an initial decomposition temperature of about 210 °C in an inert atmosphere. Another study on poly(GMA-co-EDMA-co-MMA) reported two stages of thermal decomposition, one around 110 °C and a more significant one above 355 °C.

The primary thermal degradation pathway for the parent poly(GMA-co-EDMA) copolymer in an inert atmosphere is often reported to be depolymerization. This process can lead to the emission of constituent monomers, such as GMA, along with other volatile products like acrolein and carbon dioxide. The degradation can also result in the formation of unsaturated bonds within the solid residue.

Functionalization of the poly(GMA-co-EDMA) microspheres can alter their thermal degradation behavior. For example, microspheres functionalized by the Diels-Alder reaction exhibited multi-staged decomposition patterns that differed from the parent copolymer. The degradation mechanism in functionalized materials might involve chain scission rather than primarily depolymerization. Additionally, post-functionalized microspheres have shown higher thermal stability compared to the initial copolymers. For instance, poly(EDMA-co-GMA) modified through a Schiff-base process showed an increase in initial degradation temperature with each modification step.

The specific degradation products can be identified using coupled techniques like TG/FTIR, which analyzes the gases evolved during the thermal decomposition process.

Here is a summary of thermal degradation onset temperatures for different poly(GMA-co-EDMA) based materials:

| Material | Initial Degradation Temperature (°C) | Atmosphere | Source |

| Poly(GMA-co-EGDMA) microspheres (parent) | ~210 | Inert | |

| Poly(GMA-co-EDMA-co-MMA) copolymer | ~110 (first stage), >355 (second stage) | Not specified | |

| Poly(EDMA-co-GMA) (initial) | 196.0 (±1.8) | Not specified | |

| Poly(EDMA-co-GMA)-Ethylenediamine | 235.9 (±6.1) | Not specified | |

| Poly(EDMA-co-GMA)-Ethylenediamine-Glutaraldehyde | 255.4 (±2.7) | Not specified | |

| Aptamer-modified poly(EDMA-co-GMA) monolith | 273.7 (±2.5) | Not specified |

Hydrolytic Stability of Ester Linkages in Polymer Networks

Poly(GMA-co-EDMA) copolymers contain ester linkages originating from both GMA and EDMA monomers. These ester bonds are susceptible to hydrolysis in the presence of water or other hydrolytic agents. Hydrolytic degradation can lead to the scission of the polymer backbone, potentially compromising the material's structural integrity and mechanical properties.

Studies on methacrylate-based polymers, including those containing EDMA and monomers like Bis-GMA, have highlighted the susceptibility of internal ester bonds to hydrolysis. This hydrolysis can be accelerated by environmental conditions. The diffusion of aging media, such as water, into the polymer matrix can lead to plasticization, softening, and swelling, which in turn promotes chemical degradation of the polymer matrix and filler components in composites.

Influence of Network Structure on Material Degradation

The network structure of poly(GMA-co-EDMA) copolymers, primarily determined by the concentration of the crosslinking monomer EDMA, significantly influences their degradation behavior. A higher crosslinking density generally leads to improved mechanical stability and can affect the resistance to degradation.

Increased crosslinking density can reduce the accessibility of degrading agents, such as water or heat, to the susceptible bonds within the polymer network. This can result in slower degradation rates. Research indicates that copolymers prepared with higher cross-linker concentrations tend to have better thermal stability.

The morphology of the polymer network, such as its porosity, also plays a role. While not a degradation mechanism itself, the porous structure typical of poly(GMA-co-EDMA) monoliths and microspheres can influence the diffusion of degrading substances into the material. However, the influence of network structure is complex, and there can be a trade-off between increased crosslinking density and other properties like flexibility or accessibility for functionalization. The composition of the monomer mixture, including the ratio of GMA to EDMA, also impacts the network structure and, consequently, the thermal stability and other properties.

Applications of Poly Gma Co Edma Materials in Advanced Technologies

Chromatographic Stationary Phases

Poly(GMA-co-EDMA) materials are widely used as stationary phases in various chromatographic techniques due to their rigid structure, high permeability, and the ability to introduce diverse functionalities via the epoxy groups. mdpi.comresearchgate.net

Monolithic Columns for Liquid Chromatography and Solid Phase Extraction (SPE)

Monolithic columns based on poly(GMA-co-EDMA) have gained significant attention in liquid chromatography (LC) and solid phase extraction (SPE). These continuous, porous polymer structures offer advantages over traditional packed columns, including lower back pressure, higher permeability, and faster separation times. atlantis-press.comipme.ru The in-situ polymerization within a column housing allows for the creation of well-defined porous architectures. oup.commdpi.com The epoxy groups on the GMA units can be directly utilized for the immobilization of various ligands or further modified to introduce different surface chemistries, such as ion-exchange functionalities. nih.govmdpi.com This allows for the separation of a wide range of compounds, from small molecules to large biomolecules like proteins and DNA. atlantis-press.comnih.gov

Poly(GMA-co-EDMA) monoliths have been successfully employed in SPE for sample preparation, enabling the pre-concentration and clean-up of analytes from complex matrices like biological fluids. ugm.ac.idekb.egnih.gov Their porous structure provides a large surface area for interaction with analytes, and the ability to modify the surface chemistry allows for selective binding. google.com For instance, modified poly(GMA-co-EDMA) monoliths have been used for the pre-concentration of proteins. ugm.ac.id

Research findings highlight the impact of polymerization parameters, such as the monomer:porogen ratio, GMA:EDMA ratio, and porogen composition, on the resulting pore properties (pore volume, pore size, and specific surface area) of poly(GMA-co-EDMA) particles and monoliths. mdpi.com Targeted control of these parameters is possible, influencing the chromatographic performance. mdpi.com

Table 1: Effect of Porogen Composition on Poly(GMA-co-EDMA) Particle Properties (Illustrative based on search results)

| Porogen Composition (Toluene:Cyclohexanol (B46403) ratio) | Pore Volume (mL/g) | Pore Size (nm) | Specific Surface Area (m²/g) |

| Low Toluene | Lower | - | - |

| High Toluene | Higher | - | - |

| Low GMA, High/Low Toluene | Similar | - | - |

| High GMA, Low Toluene | Lower | - | - |

| High GMA, High Toluene | Higher | - | - |

The permeability of these monolithic columns is a key advantage, allowing for high flow rates with relatively low back pressures, which is crucial for fast separations. oup.comung.si

Polymeric Microspheres as Column Packings

Porous poly(GMA-co-EDMA) microspheres are utilized as column packings in traditional packed-bed chromatography. mdpi.comresearchgate.net Monodisperse microspheres with controlled pore sizes and narrow size distributions are particularly advantageous for producing efficient and reproducible chromatographic beds. mdpi.comresearchgate.net These microspheres can be synthesized using techniques like seeded swelling polymerization, which allows for control over particle size and surface properties. mdpi.com The epoxy groups on the surface of the microspheres provide sites for immobilization of various ligands, enabling different separation modes, including reversed-phase and affinity chromatography. researchgate.netnih.gov

Poly(GMA-co-EDMA) microspheres have been evaluated as stationary phases for techniques like superheated water chromatography, demonstrating stability and good chromatographic performance under elevated temperatures. nih.gov

Chiral Separations

Poly(GMA-co-EDMA) materials serve as versatile supports for the development of chiral stationary phases (CSPs) used in enantiomeric separations. The epoxy groups facilitate the immobilization of chiral selectors, such as proteins (e.g., Human Serum Albumin (HSA) or alpha1-acid glycoprotein (B1211001) (AGP)) or other chiral ligands. mdpi.comnih.govnih.govaip.org Monolithic columns and microspheres based on poly(GMA-co-EDMA) have been modified with chiral selectors to achieve the separation of enantiomers of various chiral compounds, including pharmaceuticals like warfarin (B611796) and tryptophan. mdpi.comnih.gov

Studies have investigated different immobilization methods for attaching chiral selectors to the poly(GMA-co-EDMA) matrix, such as the epoxy method, Schiff base method, CDI, and DSC methods, evaluating their impact on the amount of immobilized protein and the resulting chiral separation performance. nih.govnih.gov Mixed-selector CSPs, where multiple chiral recognition agents are co-immobilized on a poly(GMA-co-EDMA) monolith, have also been developed to broaden the range of separable enantiomers. sci-hub.strsc.org

Table 2: Chiral Separation of Enantiomers on HSA-Immobilized GMA/EDMA Monoliths (Illustrative based on search results)

| Chiral Analyte | Column Format | Mobile Phase | Flow Rate | Separation Time |

| R/S-Warfarin | 4.6 mm i.d. × 10 mm monolith | pH 7.4 phosphate (B84403) buffer + 0.5% 1-propanol | 2.0 mL/min | 1.5 - 6.0 min |

| D/L-Tryptophan | 4.6 mm i.d. × 10 mm monolith | pH 7.4 phosphate buffer + 0.5% 1-propanol | 3.0 mL/min | 1.5 - 6.0 min |

| R/S-Warfarin | 4.6 mm i.d. × 50 mm monolith | pH 7.4 phosphate buffer | 1.50 mL/min | - |

| D/L-Tryptophan | 4.6 mm i.d. × 50 mm monolith | pH 7.4 phosphate buffer | 1.50 mL/min | - |

Catalytic Supports and Enzyme Immobilization Matrices

The porous structure and reactive epoxy groups of poly(GMA-co-EDMA) make these materials excellent candidates for use as catalytic supports and matrices for enzyme immobilization. researchgate.netoup.comasianpubs.org Immobilizing enzymes onto a solid support offers several advantages, including increased enzyme stability, reusability, and ease of separation from reaction mixtures. oup.comasianpubs.orgnih.gov

The epoxy groups on the poly(GMA-co-EDMA) surface can directly react with nucleophilic groups (e.g., amino, hydroxyl, thiol) on enzymes or catalysts, forming stable covalent bonds. oup.comnih.govasianpubs.org This covalent immobilization helps prevent leaching of the enzyme or catalyst from the support. bg.ac.rs Various enzymes, such as trypsin and horseradish peroxidase, have been successfully immobilized onto macroporous poly(GMA-co-EDMA) supports, demonstrating high immobilized enzyme activity and improved stability compared to their free counterparts. oup.comasianpubs.orgbg.ac.rs

These immobilized enzyme systems can be used in various applications, including biocatalysis for the production of fine chemicals and pharmaceuticals, as well as in bioanalytical applications like protein digestion in nanoreactors. atlantis-press.comoup.comresearchgate.net Poly(GMA-co-EDMA) monoliths modified with trypsin have been used to create nanobiocatalyst microreactors for rapid, online protein digestion. atlantis-press.comresearchgate.net

Poly(GMA-co-EDMA) has also been explored as a support for immobilizing metal catalysts for organic synthesis reactions, such as the Suzuki-Miyaura cross-coupling reaction. atlantis-press.com

Materials for Separation Science (e.g., ion exchange, sorption of pollutants)

Beyond chromatography and SPE, poly(GMA-co-EDMA) materials are valuable in other separation science applications, including ion exchange and the sorption of pollutants. The epoxy groups can be easily converted into various ion-exchange functionalities by reaction with appropriate amines or other charged species. nih.govmdpi.comgoogle.com For example, reaction with diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) yields anion-exchange materials. ipme.runih.gov These modified polymers can be used as ion-exchange resins for the separation and purification of charged molecules, including DNA. atlantis-press.comnih.gov

The porous structure and tunable surface chemistry also make poly(GMA-co-EDMA) materials effective sorbents for removing pollutants from water and other matrices. mdpi.comresearchgate.net The surface can be functionalized to selectively adsorb specific types of pollutants, such as heavy metal ions or organic contaminants. While the provided search results primarily focus on chromatographic and enzyme immobilization applications, the general versatility of functionalized porous polymers, including those based on GMA and EDMA, in adsorption and separation processes is highlighted. mdpi.comresearchgate.netkpi.ua

Components in Self-Healing Polymer Systems

While the primary applications of poly(GMA-co-EDMA) highlighted in the search results are in separation science and catalysis, the reactive epoxy groups present in the GMA component make this copolymer a potential candidate for incorporation into self-healing polymer systems. Self-healing polymers are designed to repair damage autonomously, extending their lifespan and preventing catastrophic failure. Epoxy-based systems are a common class of self-healing materials, where healing can be triggered by various mechanisms, such as thermal activation or the presence of a catalyst, leading to the repair of cracks or other damage through the reaction of epoxy rings. Although direct evidence of poly(GMA-co-EDMA) being used as a primary component in a complete self-healing system was not prominently found in the provided search snippets, the inherent reactivity of the epoxy groups in the GMA units suggests its potential in such applications, possibly as a component within a more complex self-healing formulation or as a material that can be functionalized to incorporate self-healing capabilities. Further research would be needed to explore this specific application in detail.

Templates for Nanostructured Materials (e.g., porous silica (B1680970) particles)

Porous poly(GMA-co-EDMA) particles are frequently employed as hard templates for the synthesis of nanostructured materials, particularly porous silica particles mdpi.comreutlingen-university.deacs.orgresearchgate.net. This templating method is suitable for creating mesoporous silica microspheres (MPSMs) with controlled size and pore characteristics reutlingen-university.deresearchgate.net. Hard templates like p(GMA-co-EDMA) are formative, meaning they determine the three-dimensional morphology of the resulting silica structures reutlingen-university.deacs.org.

The process typically involves a multi-step template-assisted method. Initially, porous p(GMA-co-EDMA) particles are synthesized, often through techniques like seeded swelling polymerization, which allows for control over particle size and dispersity mdpi.comreutlingen-university.deuni-tuebingen.de. These polymer particles serve as the template, influencing the pore volume, pore size, and specific surface area of the final silica material uni-tuebingen.de.

Subsequently, a sol-gel process is conducted in the presence of the functionalized polymer template, often under basic conditions using precursors like tetraethyl orthosilicate (B98303) (TEOS) reutlingen-university.deuni-tuebingen.de. Amino-functionalized template particles are commonly used in this step reutlingen-university.deacs.orguni-tuebingen.de. This leads to the incorporation of silica nanoparticles into the pore network of the porous polymers, forming organic/silica hybrid materials uni-tuebingen.de. The material properties, such as the amount of attached silica, can be specifically controlled by adjusting the sol-gel conditions, including the water to TEOS ratio and the concentration of the basic catalyst reutlingen-university.deuni-tuebingen.de. Different reaction regimes during the sol-gel process can lead to various hybrid bead structures, ranging from polymer particles coated with a thin silica layer to interpenetrating networks of polymer and silica uni-tuebingen.de.